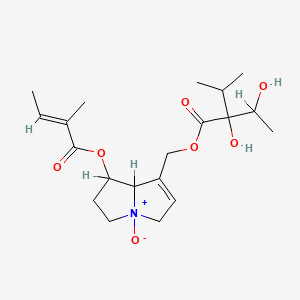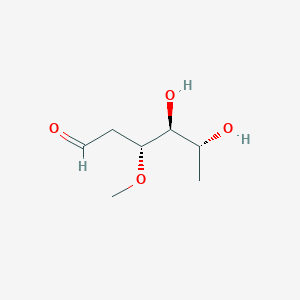
D-diginose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-diginose is a deoxygalactose derivative.
Aplicaciones Científicas De Investigación
Isolation and Identification
D-diginose, a unique sugar molecule, has been identified in the leaves of Nerium oleander. Bauer, Kopp, and Franz (1984) isolated and purified D-diginose using PVP- and charcoal treatment, followed by paper chromatography and electrophoresis. They achieved complete separation of D-diginose along with other similar sugars, marking a significant advancement in the study of these molecules (Bauer, Kopp, & Franz, 1984).
Chromatographic Analysis
A method for the absolute configuration of various sugars, including D-diginose, was developed by Tsukamoto, Kaneko, and Hayashi (1989). They used a chiral high-performance liquid chromatography (HPLC) column to separate D-diginose as carbamoyl derivatives of methyl glycosides. This method is vital for the precise analysis of sugar configurations in various biological studies (Tsukamoto, Kaneko, & Hayashi, 1989).
Novel Cardenolides Discovery
In the research of cardenolides, D-diginose plays a significant role. Abe and Yamauchi (1979) discovered new cardenolides with a novel aglycone moiety in Nerium, where D-diginose was identified as one of the sugar moieties. This discovery adds to the understanding of the diversity and complexity of cardenolides in nature (Abe & Yamauchi, 1979).
Proteomics and Biosensors
While not directly related to D-diginose, relevant methodologies in proteomics and biosensors are worth mentioning. For instance, Swatton et al. (2004) described the application of 2-D DIGE in proteomics, a technique useful for analyzing complex protein mixtures, which could be potentially applicable in studies involving D-diginose (Swatton et al., 2004). Furthermore, Hsu et al. (2010) developed a disposable biosensor for diglyceride determination, showcasing advancements in biosensor technology that could be adapted for detecting molecules like D-diginose (Hsu et al., 2010).
Propiedades
Nombre del producto |
D-diginose |
|---|---|
Fórmula molecular |
C7H14O4 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
(3R,4S,5R)-4,5-dihydroxy-3-methoxyhexanal |
InChI |
InChI=1S/C7H14O4/c1-5(9)7(10)6(11-2)3-4-8/h4-7,9-10H,3H2,1-2H3/t5-,6-,7+/m1/s1 |
Clave InChI |
GOYBREOSJSERKM-QYNIQEEDSA-N |
SMILES isomérico |
C[C@H]([C@@H]([C@@H](CC=O)OC)O)O |
SMILES |
CC(C(C(CC=O)OC)O)O |
SMILES canónico |
CC(C(C(CC=O)OC)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4Z)-2-ethyl-4-[(4-ethylphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1233399.png)
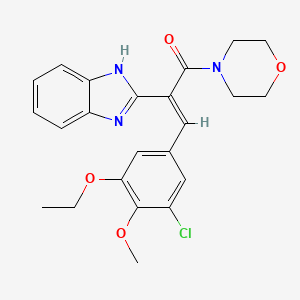


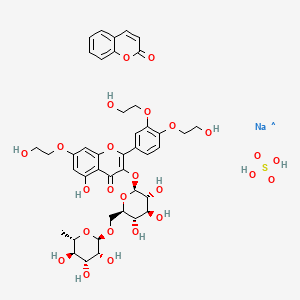

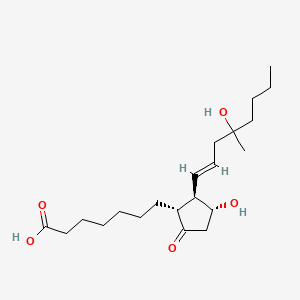

![methyl 5-[(4R,5R)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B1233412.png)
![[(2R)-2-[[(Z)-heptadec-10-enyl]carbamoyloxy]-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1233414.png)
